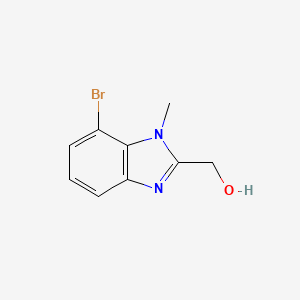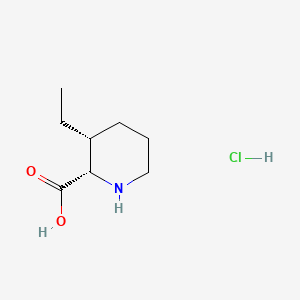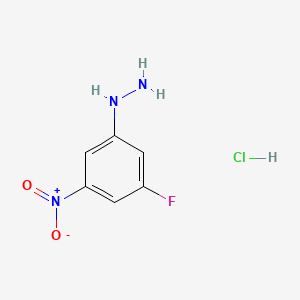![molecular formula C8H16ClN B13461203 2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
2-Methyl-6-azaspiro[3.4]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-azaspiro[3.4]octane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered nitrogen-containing ring and a three-membered ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-azaspiro[3.4]octane hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the reactions typically involve conventional chemical transformations with minimal chromatographic purifications . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized to maximize yield and minimize waste. Industrial production methods may also incorporate advanced purification techniques such as crystallization and distillation to ensure the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the spirocyclic structure, which provide reactive sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive compounds. The compound’s unique structure and reactivity make it valuable for studying molecular interactions and mechanisms of action .
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of 2-Methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds, such as 2-azaspiro[3.4]octane and 6-azaspiro[2.5]octane hydrochloride . While these compounds share a similar spirocyclic core, they differ in their substituents and ring sizes, which influence their chemical properties and reactivity. The presence of the methyl group in this compound adds to its uniqueness, affecting its solubility, stability, and interaction with molecular targets .
Similar Compounds
- 2-azaspiro[3.4]octane
- 6-azaspiro[2.5]octane hydrochloride
- 2-Oxa-6-azaspiro[3.4]octane
These compounds, while structurally related, exhibit different chemical behaviors and applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
Molekularformel |
C8H16ClN |
|---|---|
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
2-methyl-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H |
InChI-Schlüssel |
IASWZRVZDREMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C1)CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)



![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)

![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)



![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)


![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
